3-(4-t-Butylphenyl)phenol
Overview
Description
3-(4-t-Butylphenyl)phenol is an organic compound with the molecular formula C16H18O. It is a derivative of phenol, characterized by the presence of a tert-butyl group attached to the phenyl ring. This compound is known for its distinct phenolic odor and is used in various industrial applications.
Mechanism of Action
Target of Action
3-(4-t-Butylphenyl)phenol is an organic compound with the formula C16H18O . It is a white solid with a distinct phenolic odor . .
Biochemical Pathways
Phenolic compounds, including this compound, can affect various biochemical pathways. They are known to have antioxidant effects, effectively suppressing oxidation and preventing material degradation and disintegration . Their ability to neutralize free radicals and reduce reactive oxygen species production makes them valuable in stabilizing various compounds .
Biochemical Analysis
Biochemical Properties
It is known that it has antioxidant effects, effectively suppressing oxidation and preventing material degradation and disintegration .
Cellular Effects
Preliminary studies suggest that it may have potential antifungal, antioxidant, and cancer-fighting properties .
Molecular Mechanism
It is known to have antioxidant effects, which may involve neutralizing free radicals and reducing reactive oxygen species production .
Preparation Methods
3-(4-t-Butylphenyl)phenol can be synthesized through several methods. One common synthetic route involves the acid-catalyzed alkylation of phenol with isobutene. This reaction typically yields 2-tert-butylphenol as a major side product. Additionally, it can be produced through diverse transalkylation reactions .
Chemical Reactions Analysis
3-(4-t-Butylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Hydrogenation of this compound can yield trans-4-tert-butylcyclohexanol.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include epichlorohydrin and sodium hydroxide, which are used to produce glycidyl ethers for epoxy resin chemistry .
Scientific Research Applications
3-(4-t-Butylphenyl)phenol has several scientific research applications:
Chemistry: It is used in the production of epoxy resins and curing agents, as well as in polycarbonate resins.
Medicine: Research has explored its effects on various biological pathways and its potential therapeutic applications.
Industry: It is used in the production of phenolic resins and as a plasticizer.
Comparison with Similar Compounds
3-(4-t-Butylphenyl)phenol can be compared with other similar compounds, such as:
4-tert-Butylphenol: This compound is a monofunctional phenol used in polymer science to control molecular weight by limiting chain growth.
Bisphenol A: Unlike this compound, bisphenol A is difunctional and used to produce epoxy resin and polycarbonate.
The uniqueness of this compound lies in its specific applications and chemical properties, which differentiate it from other phenolic compounds.
Properties
IUPAC Name |
3-(4-tert-butylphenyl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O/c1-16(2,3)14-9-7-12(8-10-14)13-5-4-6-15(17)11-13/h4-11,17H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWRUFONTHFTPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10433406 | |
Record name | 3-(4-tert-butylphenyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10433406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893737-20-7 | |
Record name | 3-(4-tert-butylphenyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10433406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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